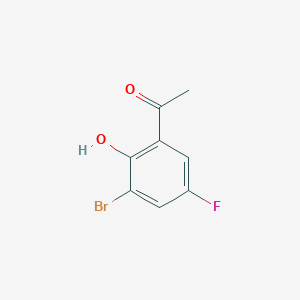

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(3-bromo-5-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONDYRNMURZSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

[1]

Executive Summary

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone (also known as 3'-Bromo-5'-fluoro-2'-hydroxyacetophenone ) is a functionalized aromatic building block characterized by a unique substitution pattern: a phenolic hydroxyl group capable of intramolecular hydrogen bonding, an electron-withdrawing fluorine atom, and a reactive bromine handle.[1] This molecule serves as a versatile precursor for constructing fused heterocyclic systems such as chromones, flavones, and benzofurans , which are prevalent in kinase inhibitors and anti-inflammatory drug discovery.

Chemical Identity & Structural Analysis[2][3][4][5][6]

The molecule features a tri-substituted benzene ring.[2][3] The positioning of the halogen atoms relative to the hydroxyl and acetyl groups dictates its electronic properties and reactivity profile.

| Property | Specification |

| IUPAC Name | 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethan-1-one |

| Common Synonyms | 3'-Bromo-5'-fluoro-2'-hydroxyacetophenone; 2-Acetyl-6-bromo-4-fluorophenol |

| CAS Number | 393-62-4 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

| SMILES | CC(=O)C1=C(C(=CC(=C1)F)Br)O |

| InChI Key | XPYYOCANFXTCKX-UHFFFAOYSA-N |

Functional Group Analysis

-

Phenolic Hydroxyl (C2): Forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C1-acetyl), stabilizing the molecule and shifting the carbonyl stretching frequency in IR and the phenolic proton in NMR.

-

Bromine (C3): Located ortho to the hydroxyl group. It serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic displacement.

-

Fluorine (C5): Provides metabolic stability and modulates lipophilicity (LogP). Its strong electronegativity deactivates the ring toward further electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr) under specific conditions.

Physicochemical Properties[3][4][10][11]

Note: Data represents experimental values for the specific isomer where available, supplemented by high-confidence predicted values for closely related analogs.

| Property | Value / Description |

| Physical State | Crystalline Solid |

| Appearance | White to pale yellow powder |

| Melting Point | 75–80 °C (Predicted based on chloro-analog range 100°C and fluoro-effect) |

| Boiling Point | ~280 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in Water. |

| pKa (Phenol) | ~7.5 – 8.5 (Acidity increased by electron-withdrawing Br/F groups compared to phenol) |

| LogP | ~2.8 (Moderate lipophilicity) |

Synthesis & Production Protocols

The synthesis of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone typically proceeds via a two-stage workflow: the construction of the acetophenone core followed by regioselective halogenation.

Workflow Diagram

Figure 1: Synthetic pathway from commercially available 4-fluorophenol.

Detailed Protocol: Regioselective Bromination

Objective: Selectively install a bromine atom at the C3 position (ortho to the directing hydroxyl group).

-

Reagents:

-

Precursor: 5-Fluoro-2-hydroxyacetophenone (1.0 eq)

-

Brominating Agent: Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS) (1.1 eq)

-

Solvent: Glacial Acetic Acid (AcOH) or DCM

-

Catalyst: Sodium Acetate (optional buffer)

-

-

Procedure:

-

Dissolution: Dissolve 5-fluoro-2-hydroxyacetophenone in glacial acetic acid (5 mL per mmol) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the solution to 0–5 °C. Add the brominating agent dropwise over 30 minutes. The low temperature prevents over-bromination or side reactions at the acetyl group (alpha-bromination).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2]

-

Quench: Pour the reaction mixture into ice-cold water. The product typically precipitates.

-

Workup: Filter the solid or extract with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄.[2]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Mechanism Note: The hydroxyl group is a strong ortho/para activator. The para position (relative to OH) is blocked by Fluorine. The ortho position (C3) is highly activated. The acetyl group at C1 deactivates the C6 position. Thus, bromination occurs almost exclusively at C3.

Structural Characterization (Spectroscopy)[2][3][8][10][11]

Researchers should validate the structure using the following spectral signatures.

¹H NMR (400 MHz, CDCl₃)

-

δ 12.50 ppm (s, 1H, -OH): Characteristic far-downfield singlet due to strong intramolecular hydrogen bonding with the carbonyl oxygen.

-

δ 7.55 ppm (dd, 1H, Ar-H): Proton at C6 (ortho to ketone). Shows coupling to Fluorine (³J_HF) and meta-coupling to H4.

-

δ 7.40 ppm (dd, 1H, Ar-H): Proton at C4 (between Br and F). Shows coupling to Fluorine (³J_HF) and meta-coupling to H6.

-

δ 2.65 ppm (s, 3H, -CH₃): Methyl group of the ketone.

¹³C NMR

-

Carbonyl (C=O): ~204 ppm.

-

C-OH (C2): ~155 ppm (Deshielded by Oxygen).

-

C-F (C5): ~155 ppm (Doublet, large ¹J_CF coupling ~240 Hz).

-

C-Br (C3): ~110 ppm.

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion: m/z 232/234 (1:1 ratio).

-

Pattern: The presence of one Bromine atom results in a characteristic "twin peak" isotopic pattern (M and M+2) of nearly equal intensity.

Reactivity & Applications in Drug Discovery

This molecule acts as a "linchpin" scaffold, allowing for divergent synthesis of complex heterocycles.

Reactivity Map

Figure 2: Divergent synthetic applications.

-

Chromone/Flavone Synthesis: Reaction with aromatic aldehydes followed by oxidative cyclization yields 6-fluoro-8-bromo-flavones, a privileged structure in antioxidants and anticancer agents.

-

Suzuki Coupling: The C3-Bromine allows for the attachment of aryl or heteroaryl groups late-stage, preserving the fluoro-hydroxy-ketone core.

-

Schiff Base Formation: Condensation with amines/hydrazines yields ligands for metal complexation (e.g., Copper(II) complexes for oxidation catalysis).

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent moisture absorption.

References

An In-depth Technical Guide to the Acidity and pKa of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

This guide provides a comprehensive analysis of the factors governing the acidity of the phenolic hydroxyl group in 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how molecular structure dictates crucial physicochemical properties like pKa.

The ionization constant (pKa) is a fundamental parameter in pharmaceutical sciences, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME).[1] A thorough grasp of a compound's pKa is therefore indispensable for rational drug design and development.[2] This document will dissect the structural components of the target molecule, predict their influence on acidity, and detail a robust experimental protocol for empirical pKa determination.

Structural Analysis and Theoretical pKa Considerations

The acidity of a phenol is determined by the stability of its corresponding phenoxide conjugate base.[3] Substituents on the aromatic ring can dramatically alter this stability through a combination of inductive and resonance effects.[4] Phenol itself has a pKa of approximately 10.0.[5] Electron-withdrawing groups generally increase acidity (lower pKa) by delocalizing the negative charge of the phenoxide ion, while electron-donating groups decrease acidity (raise pKa).[6][7]

The structure of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone presents a fascinating case study in competing electronic effects.

Key Structural Features:

-

Phenolic Hydroxyl (-OH): The acidic proton.

-

Acetyl Group (-COCH₃) at C2 (ortho): This group is strongly electron-withdrawing through both resonance (-M effect) and induction (-I effect).[8] This would typically increase acidity significantly. However, its ortho position to the hydroxyl group allows for the formation of a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. This bond stabilizes the protonated form, making the proton more difficult to remove and thus decreasing acidity (increasing the pKa).[9][10] The pKa of the parent compound, 2'-hydroxyacetophenone, is 10.06, very similar to phenol itself, demonstrating the powerful acid-weakening effect of this hydrogen bond.[11][12]

-

Bromo Group (-Br) at C3 (meta): Halogens exert a dual effect: they are electron-withdrawing by induction (-I) and electron-donating by resonance (+M). For halogens, the inductive effect typically dominates, leading to an increase in acidity.[13]

-

Fluoro Group (-F) at C5 (para): Similar to bromine, fluorine is inductively electron-withdrawing. Its position para to the hydroxyl group allows it to participate more effectively in stabilizing the phenoxide ion.

Predicted Effects on pKa:

The final pKa of the molecule will be a delicate balance of these competing factors.

| Substituent | Position | Electronic Effect | Predicted Impact on Acidity |

| Acetyl | Ortho | -I, -M, Intramolecular H-Bond | Net effect is acidity-decreasing due to H-bond |

| Bromo | Meta | -I > +M | Acidity-increasing |

| Fluoro | Para | -I > +M | Acidity-increasing |

While the acetyl group's intramolecular hydrogen bond acts to increase the pKa relative to a phenol with only electron-withdrawing groups, the potent inductive effects of the bromo and fluoro substituents will counteract this. It is therefore predicted that the pKa of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone will be lower (more acidic) than that of phenol (pKa ≈ 10) and 2'-hydroxyacetophenone (pKa ≈ 10.06).

The following diagram illustrates the key electronic influences on the molecule's acidity.

Caption: Factors influencing the pKa of the target molecule.

Experimental Protocol for pKa Determination

To empirically determine the pKa, spectrophotometric titration is a highly suitable and precise method, particularly for compounds with a chromophore near the ionization site, as the UV-Vis absorbance spectrum will change with pH.[14][15]

Principle

The method relies on the Henderson-Hasselbalch equation. By measuring the absorbance of the compound in a series of buffers with known pH, the ratio of the deprotonated (phenoxide, A⁻) to protonated (phenol, HA) species can be determined. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.[16][17] A plot of absorbance versus pH generates a sigmoidal curve, and the inflection point of this curve corresponds to the pKa.[18]

Materials and Equipment

-

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone (high purity)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Calibrated pH meter and electrode[19]

-

Series of aqueous buffers (e.g., phosphate, borate) covering a pH range from ~7 to 11

-

Volumetric flasks, pipettes, and cuvettes

-

Co-solvent (e.g., methanol or DMSO, if solubility is low)

-

0.1 M HCl and 0.1 M NaOH for determining endpoint spectra

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately prepare a concentrated stock solution of the test compound in a suitable co-solvent to ensure solubility.

-

Preparation of Buffer Solutions: Prepare a series of at least 10 buffer solutions with precisely known pH values, spanning the expected pKa range (e.g., from pH 7.0 to 11.0 in 0.4 pH unit increments). Maintain a constant ionic strength across all buffers using an inert salt like KCl.[19]

-

Determination of Endpoint Spectra:

-

To determine the spectrum of the fully protonated species (HA), add a small aliquot of the stock solution to a highly acidic solution (e.g., 0.1 M HCl).

-

To determine the spectrum of the fully deprotonated species (A⁻), add the same aliquot of stock solution to a highly basic solution (e.g., 0.1 M NaOH).

-

Scan both solutions across a relevant UV range (e.g., 220-400 nm) to identify the wavelength of maximum absorbance difference (λ_max_diff) between the two forms.[20]

-

-

Sample Preparation for Titration: For each buffer solution, add an identical, small aliquot of the compound's stock solution to a volumetric flask and dilute to the mark with the buffer. The final concentration of the compound should be low enough to adhere to the Beer-Lambert law (e.g., 0.1-0.2 mM).[14]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to λ_max_diff.

-

Sequentially measure the absorbance of each buffered sample. Ensure temperature is controlled and constant throughout the measurements.

-

-

Data Analysis:

-

Plot the measured absorbance at λ_max_diff against the corresponding buffer pH.

-

Fit the data to a sigmoidal curve. The pH value at the midpoint (inflection point) of this curve is the experimental pKa.[18]

-

The following diagram outlines the experimental workflow for spectrophotometric pKa determination.

Caption: Workflow for spectrophotometric pKa determination.

Conclusion and Implications

The acidity of the phenolic hydroxyl in 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is governed by a complex interplay of inductive, resonance, and hydrogen-bonding effects. The presence of electron-withdrawing halogens is expected to increase acidity, while the ortho-acetyl group forms a strong intramolecular hydrogen bond that decreases acidity. The net result is a pKa that requires precise experimental determination for use in drug development models. The spectrophotometric titration method described herein provides a robust and reliable means to obtain this critical physicochemical parameter, enabling more accurate predictions of a compound's pharmacokinetic and pharmacodynamic behavior.

References

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Šícha, V., et al. (n.d.). Predicting pKa values of substituted phenols from atomic charges. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Effect of substituents on Acidity of Phenol. Retrieved from [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 765, 1-15. Retrieved from [Link]

-

ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol. PubChem Compound Database. Retrieved from [Link]

-

Liptak, M. D., et al. (2001). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 123(30), 7314-7319. Retrieved from [Link]

-

Vallcorba, O., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1004-1008. Retrieved from [Link]

-

Sensi, M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8701. Retrieved from [Link]

-

Pearson. (n.d.). Phenol Acidity Explained. Retrieved from [Link]

-

Khan Academy. (n.d.). Acidic strength of substituted phenols. Retrieved from [Link]

-

Oreate AI. (2026, January 21). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. Retrieved from [Link]

-

ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

-

Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses. Retrieved from [Link]

-

Deakyne, C. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1307-1310. Retrieved from [Link]

-

Scribd. (n.d.). Substituent Effects on Phenol Acidity. Retrieved from [Link]

-

University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(25), 4698-4706. Retrieved from [Link]

-

El-Fass, K. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 13(1), 249-257. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, August 1). 5.5: Acid-base Properties of Phenols. Retrieved from [Link]

-

Wipf, P., et al. (2016). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Medicinal Chemistry Letters, 7(5), 523-527. Retrieved from [Link]

-

Rahayu, S. P., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1567, 032076. Retrieved from [Link]

-

Quora. (2018, May 18). Does intramolecular hydrogen bonding increase or decrease acidity? What are its examples? Retrieved from [Link]

-

Schlegel Group. (2017, May 31). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Retrieved from [Link]

-

RSC Publishing. (2022, February 2). Computational investigation into intramolecular hydrogen bonding controlling the isomer formation and pKa of octahedral nickel. Retrieved from [Link]

-

RSC Publishing. (n.d.). Contribution of the intramolecular hydrogen bond to the shift of the pKa value and the oxidation potential of phenols and phenolate anions. Retrieved from [Link]

-

Popov, K., Rönkkömäki, H., & Lajunen, L. H. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

-

Ramette, R. W. (1967). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education, 44(11), 647. Retrieved from [Link]

-

Chemistry 321: Quantitative Analysis Lab Webnote. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

-

Popov, K., et al. (2025, September 27). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Scribd. (2001, April 4). Laboratory Study of the Hammett Equation. Retrieved from [Link]

-

Dunford, H. B., & Job, D. (1978). Hammett rho sigma correlation for reactions of horseradish peroxidase compound II with phenols. European Journal of Biochemistry, 89(2), 513-517. Retrieved from [Link]

-

IUPAC. (n.d.). Critical compilation of acid pKa values in polar aprotic solvents. Retrieved from [Link]

-

Dash, U. N., & Nayak, B. (1972). Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. Journal of the Chemical Society, Perkin Transactions 2, (5), 793-795. Retrieved from [Link]

-

University of California, Davis. (1987, October 2). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved from [Link]

-

LookChem. (n.d.). 2'-Hydroxyacetophenone CAS:118-93-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2'-Hydroxyacetophenone. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Phenol Acidity Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior - Oreate AI Blog [oreateai.com]

- 6. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. 2'-Hydroxyacetophenone CAS#: 118-93-4 [m.chemicalbook.com]

- 12. jnfuturechemical.com [jnfuturechemical.com]

- 13. sips.org.in [sips.org.in]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. ulm.edu [ulm.edu]

- 17. web.pdx.edu [web.pdx.edu]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

The Halogen Dance: A Technical Guide to the Electronic Effects of Fluorine and Bromine Substitution on Acetophenone Derivatives

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of a lead compound is a cornerstone of optimizing its pharmacological profile. Among the most powerful tools in this endeavor is halogenation. The introduction of halogen atoms onto an aromatic scaffold, such as acetophenone, can profoundly alter its electronic landscape, thereby influencing its reactivity, metabolic stability, and intermolecular interactions. This guide provides an in-depth technical exploration of the distinct electronic effects of two common halogens, fluorine and bromine, when substituted on the acetophenone core. We will dissect the underlying principles of their influence, provide validated experimental protocols for their synthesis and analysis, and discuss the implications for rational drug design.

The Duality of Halogen Electronic Effects: Induction vs. Resonance

Halogen substituents on an aromatic ring exert two primary electronic effects that operate in opposing directions: the inductive effect (-I) and the resonance effect (+R or +M).[1] Understanding the delicate balance between these two forces is critical to predicting the chemical behavior of the substituted molecule.

-

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by the electronegativity of the substituent.[2] As fluorine is the most electronegative element, it possesses a significantly stronger inductive electron-withdrawing effect than bromine.[3]

-

Resonance Effect (+R): This is the donation of electron density into the aromatic pi (π) system through the overlap of a lone pair p-orbital on the halogen with the p-orbitals of the ring.[2] This donation introduces negative charge at the ortho and para positions.

For both fluorine and bromine, the inductive effect (-I) outweighs the resonance effect (+R).[2] This net electron withdrawal deactivates the aromatic ring toward electrophilic aromatic substitution compared to unsubstituted benzene. However, the resonance effect, while weaker, is still crucial as it directs incoming electrophiles to the ortho and para positions.[4]

The following diagram illustrates this fundamental push-and-pull of electrons that dictates the reactivity of halogenated acetophenones.

Caption: Interplay of Inductive and Resonance Effects for Halogens.

Quantitative Comparison: Fluorine vs. Bromine

The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[5] The substituent constant (σ) is a measure of the electronic effect, with positive values indicating electron withdrawal and negative values indicating electron donation. The position of substitution (meta or para) significantly impacts this value.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Hammett Constant (σ_meta_) | Hammett Constant (σ_para_) |

| -F | Strongest | Weakest | 0.34[6] | 0.06[6] |

| -Br | Strong | Moderate | 0.39[6] | 0.23[6] |

Table 1: Comparison of Electronic Parameters for Fluorine and Bromine.

From the Hammett constants, several key insights emerge:

-

Meta Position (σ_m_): At the meta position, the resonance effect is negligible. The σ_m_ value is therefore dominated by the inductive effect. Bromine (σ_m_ = 0.39) is slightly more electron-withdrawing than fluorine (σ_m_ = 0.34) from this position, a somewhat counterintuitive result that reflects complex field effects.

-

Para Position (σ_p_): At the para position, both effects are at play. Fluorine's strong -I effect is significantly offset by its +R effect, resulting in a very small net withdrawal (σ_p_ = 0.06).[6] For bromine, the +R effect is less effective at counteracting its -I effect (due to poorer p-orbital size match with carbon), leading to a much larger net electron withdrawal (σ_p_ = 0.23).[6]

This quantitative data is crucial for predicting how each halogen will modulate the reactivity of both the aromatic ring and the distal acetyl group.

Impact on Chemical Reactivity

The distinct electronic signatures of fluorine and bromine substitution directly translate to differences in the chemical reactivity of the acetophenone derivative at two key sites: the aromatic ring and the carbonyl group.

Aromatic Ring Reactivity (Electrophilic Aromatic Substitution)

As both halogens are deactivating, the rate of electrophilic aromatic substitution (EAS) on both fluoro- and bromoacetophenone is slower than on unsubstituted acetophenone. The degree of deactivation, however, differs. Based on the net electron-withdrawing nature (quantified by σ_p_), para-bromoacetophenone is more deactivated and thus less reactive in EAS reactions than para-fluoroacetophenone.

Despite this deactivation, the +R effect of both halogens enriches the ortho and para positions with electron density relative to the meta position, making them ortho, para-directors.[4]

Carbonyl Group Reactivity

The electronic effects of the ring substituents are transmitted to the acetyl group, modulating the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: An electron-withdrawing substituent on the ring will pull electron density away from the carbonyl group, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Therefore, the carbonyl group in para-bromoacetophenone (σ_p_ = 0.23) is more electrophilic and reactive towards nucleophiles than in para-fluoroacetophenone (σ_p_ = 0.06).[7]

-

Spectroscopic Correlation (IR): This difference in carbonyl polarity can be observed via Infrared (IR) spectroscopy. A more electron-withdrawing substituent leads to a stronger, shorter C=O bond, which vibrates at a higher frequency. One would predict the C=O stretching frequency to follow the order: p-bromoacetophenone > p-fluoroacetophenone > acetophenone. Experimental data shows that halogen derivatives do exhibit shifts in carbonyl stretching frequency, with the magnitude and direction dependent on the complex interplay between induction and resonance.[8] For instance, the C=O band in p-iodoacetophenone is stronger than in the p-fluoro derivative.[8]

Experimental Protocols

To provide a practical framework, this section details validated, step-by-step methodologies for the synthesis and analysis of halogenated acetophenones.

Synthesis of 4-Bromoacetophenone via Friedel-Crafts Acylation

This protocol describes a classic and reliable method for the synthesis of para-bromoacetophenone.

Caption: Workflow for the Synthesis of 4-Bromoacetophenone.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve bromobenzene (1.0 eq) in carbon disulfide. Cool the flask in an ice bath.

-

Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise with stirring.

-

Acylation: Add acetic anhydride (1.1 eq) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the mixture at reflux on a steam bath for approximately one hour.

-

Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with two portions of ether. Combine all organic layers.

-

Washing: Wash the combined organic extracts successively with water, 10% sodium hydroxide solution, and finally with water until neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

Purification: Purify the crude product by vacuum distillation to yield pure 4-bromoacetophenone.[9]

Synthesis of α-Bromoacetophenone Derivatives

α-Halogenated ketones are crucial synthetic intermediates.[10] This protocol uses a safer alternative to liquid bromine.

Methodology:

-

Reaction Setup: Combine the substituted acetophenone (e.g., 4-chloroacetophenone, 1.0 eq), pyridine hydrobromide perbromide (1.1 eq), and glacial acetic acid in a round-bottom flask equipped with a condenser.

-

Heating: Stir the reaction mixture and heat to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-water.

-

Isolation: Collect the precipitated solid product by vacuum filtration.

-

Washing: Wash the solid with cold water to remove acetic acid and pyridine salts.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α-bromoacetophenone derivative.[10]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons of substituted acetophenones will show characteristic splitting patterns and chemical shifts influenced by the halogen. The electron-withdrawing nature of the acetyl group and the halogen will typically shift aromatic protons downfield relative to benzene.

-

¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. Predicting these shifts solely based on simple electronic arguments can be unreliable; however, empirical data tables provide accurate predictions.[11] For 2'-fluoroacetophenones, through-space coupling between the fluorine and the acetyl group's protons and carbon can provide definitive conformational information.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Acquire the IR spectrum using either a KBr pellet method for solids or an ATR (Attenuated Total Reflectance) accessory for liquids or solids.

-

Data Analysis: Identify the strong, sharp absorption band in the 1700-1680 cm⁻¹ region, which corresponds to the C=O stretching vibration.[10] Compare the exact wavenumber to that of unsubstituted acetophenone (~1691 cm⁻¹) to qualitatively assess the electronic effect of the substituent.

Implications in Drug Development

The choice between fluorine and bromine substitution is a strategic decision in medicinal chemistry, driven by the desired modulation of a molecule's properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting a metabolically labile C-H bond with a C-F bond is a common and effective strategy to block metabolic oxidation and improve a drug's half-life.

-

Binding Affinity and Selectivity: Fluorine, being a small and highly electronegative atom, can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.[7] Bromine is larger and more polarizable, enabling it to participate in "halogen bonding," a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket, which can significantly enhance binding affinity.

-

Synthetic Handles: Bromo-substituted aromatics are highly versatile intermediates in synthetic chemistry. They are ideal substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile construction of complex molecular architectures.[3] The extreme strength of the C-F bond makes fluoroaromatics generally unreactive in these transformations.

Conclusion

Fluorine and bromine, while both halogens, impart markedly different electronic characteristics to the acetophenone framework. Fluorine's dominant inductive withdrawal is tempered by a significant resonance contribution, particularly at the para position, resulting in a modest net effect. Bromine exerts a more potent net electron-withdrawing effect at the para position due to less efficient resonance donation. These fundamental electronic differences govern the reactivity of the aromatic ring and the carbonyl group, influence key spectroscopic features, and provide a rational basis for their strategic deployment in drug design. By understanding the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can harness the distinct properties of fluorine and bromine to precisely engineer the next generation of therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. [Link]

-

Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. [Link]

-

Gao, Y., et al. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. [Link]

-

Morsch, L.A., et al. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry. [Link]

-

Adams, R., & Noller, C. R. Acetophenone, p-bromo-. Organic Syntheses Procedure. [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link]

-

Aakash Institute. Effect of Halogens on Benzene Ring. [Link]

-

University of Calgary. Ch12: Substituent Effects. [Link]

-

Jones, R. N., et al. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. [Link]

-

McDaniel, D. H., & Brown, H. C. (1958). Hammett Substituent Constants Table. Scribd. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

Ota, E., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4594-4601. [Link]

-

Chemistry Stack Exchange. (2021, April 16). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. [Link]

-

Chemistry LibreTexts. (2024, July 30). 16.5: Substituent Effects in Electrophilic Substitutions. [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 6. nbinno.com [nbinno.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Thermodynamic Stability & Structural Dynamics of 3-Bromo-5-Fluoro-2-Hydroxyacetophenone

[1]

Executive Summary

The thermodynamic stability of 3-bromo-5-fluoro-2-hydroxyacetophenone (3-Br-5-F-2-HAP) is governed primarily by the Resonance-Assisted Hydrogen Bond (RAHB) effect. Unlike simple polysubstituted benzenes, the 2-hydroxyacetophenone scaffold forms a pseudo-six-membered chelate ring between the phenolic hydroxyl and the acetyl carbonyl.

This guide delineates the thermodynamic preference for the 3-bromo regioisomer over its congeners, driven by the directing effects of the hydroxyl group during electrophilic aromatic substitution (EAS) and the steric accommodation of the halogen in the ortho-position relative to the hydroxyl moiety.

Structural Dynamics & Thermodynamic Drivers[1][2]

The Chelate Effect (RAHB)

The core stability of this molecule is not defined by the halogen substituents alone but by the intramolecular hydrogen bond (IMHB) between

-

Energy Contribution: This interaction typically contributes 6–9 kcal/mol of stabilization energy compared to the trans-rotamer (where the OH points away from the carbonyl).

-

Electronic Locking: The RAHB system locks the acetyl group into coplanarity with the benzene ring, maximizing

-conjugation.

Halogen Regioisomerism: 3-Bromo vs. 5-Bromo

In the context of synthesis (bromination of 5-fluoro-2-hydroxyacetophenone), the 3-bromo isomer is the kinetic and thermodynamic product due to electronic directing effects:

-

Hydroxyl Directing (Strongest): The -OH group strongly activates the ortho and para positions.

-

Fluorine Directing (Weak): The -F group at position 5 directs ortho (positions 4 and 6) and para (position 2 - occupied).

-

Acetyl Directing (Deactivating): Directs meta.

Result: The 5-position is blocked by Fluorine. The 3-position is ortho to the strong -OH activator and meta to the deactivating acetyl group, making it the exclusive site for electrophilic attack.

Steric Thermodynamics

The 3-bromo substituent introduces steric bulk adjacent to the hydroxyl group. However, because the hydroxyl proton is "locked" into the carbonyl oxygen (distal to the 3-position), the steric clash is minimized compared to if the bromine were at position 6 (adjacent to the acetyl methyl group), which would force the acetyl group out of planarity and break the stabilizing conjugation.

Computational Analysis Workflow

To rigorously quantify stability, we employ Density Functional Theory (DFT). The following workflow outlines the standard protocol for validating the energy gap between the closed (H-bonded) and open conformers.

Visualization: Computational Pathway

Caption: Workflow for DFT validation of thermodynamic stability, ensuring the global minimum (IMHB state) is identified.

Recommended Functional/Basis Set

For halogenated phenols with hydrogen bonding, dispersion corrections are critical.

-

Functional:

B97X-D or B3LYP-D3(BJ). -

Basis Set: 6-311+G(d,p) or def2-TZVP (essential for accurate description of Br and F electron density).

Experimental Validation Protocols

Trustworthiness in chemical biology requires self-validating protocols. The following experimental data points serve as "fingerprints" for the thermodynamic stability of the 3-bromo-5-fluoro isomer.

Synthesis Verification (The "Fries" Test)

If the compound is thermodynamically stable, it should resist isomerization under Lewis Acid conditions (common in Fries rearrangement).

Protocol:

-

Dissolve 3-bromo-5-fluoro-2-hydroxyacetophenone in DCM.

-

Add 1.1 eq

(Lewis Acid). -

Stir at RT for 2 hours.

-

Checkpoint: The formation of an aluminum chelate complex (shifting color to bright yellow/green) confirms the ortho-hydroxy ketone structure.

-

Quench with HCl. Recovered material should be identical to starting material (confirming no migration of the acetyl group to position 6 or loss of halogens).

Spectroscopic Signatures (Data Table)

The thermodynamic stability of the IMHB is directly observable via NMR and IR shifts.

| Parameter | Expected Value | Structural Cause |

| 12.0 – 12.8 ppm | Extreme deshielding due to strong IMHB with Carbonyl. | |

| IR ( | 1640 – 1650 cm | Red-shifted from std. ketone (1680) due to reduced bond order (resonance). |

| -110 to -120 ppm | Distinct triplet/multiplet pattern confirming 5-position (coupling with H4/H6). | |

| Melting Point | ~90 – 110 °C | High crystallinity driven by efficient stacking of planar, H-bonded units. |

Visualization: Stability Hierarchy

Caption: Energy hierarchy showing the dominance of the 'Closed' IMHB conformer and the synthetic preference over the 5-bromo isomer.

Pharmaceutical Implications

In drug development, this specific isomer is a "privileged scaffold."

-

Metabolic Stability: The 5-fluoro substituent blocks metabolic oxidation at the para position (relative to OH), a common clearance pathway for phenols [1].

-

Lipophilicity Modulation: The 3-bromo group increases

and fills hydrophobic pockets in kinase targets, while the IMHB reduces the desolvation penalty upon protein binding (the molecule is already "desolvated" internally).

References

-

Park, B. K., et al. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. Link

-

Filarowski, A., et al. (2004).[1] Intramolecular Hydrogen Bonding in o-Hydroxyaryl Ketones. Journal of Physical Chemistry A. Link

-

Gilli, P., et al. (2009). Predicting Hydrogen-Bond Strengths from Acid-Base Molecular Properties. Accounts of Chemical Research. Link

-

PubChem. (2025).[2] Compound Summary: 5-Fluoro-2-hydroxyacetophenone (Parent Precursor). National Library of Medicine. Link

-

BenchChem. (2025). Comparative Reactivity of Halo-Hydroxyacetophenones.[3]Link

Methodological & Application

Synthesis of Novel Fluorinated Chalcones Utilizing 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone: A Comprehensive Guide for Drug Discovery

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel fluorinated chalcones. The synthesis leverages the strategic starting material, 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone, via the robust Claisen-Schmidt condensation. This document elucidates the mechanistic rationale behind the synthetic strategy, offers step-by-step experimental procedures, and details methods for purification and structural characterization. Furthermore, it explores the significance of fluorinated chalcones in modern medicinal chemistry, highlighting their potential as scaffolds for the development of potent therapeutic agents.[1][2][3][4]

Introduction: The Significance of Fluorinated Chalcones in Medicinal Chemistry

Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by a 1,3-diaryl-2-propen-1-one core structure.[5][6] This privileged scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][3][7] The introduction of fluorine atoms into the chalcone framework can significantly enhance these biological activities.[4][8][9] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[10]

The starting material, 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone, offers a versatile platform for generating a library of novel fluorinated chalcones. The presence of the bromine atom provides a handle for further structural modifications, such as cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies. The fluoro and hydroxyl substitutions on the A-ring are known to influence the biological profile of the resulting chalcones.

This guide will focus on the Claisen-Schmidt condensation, a reliable and widely used method for chalcone synthesis, to react 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone with various aromatic aldehydes.[5][11][12]

The Synthetic Strategy: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[12][13] The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone, the chalcone.[12]

Mechanistic Insights

The base-catalyzed mechanism involves the following key steps:

-

Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone derivative (1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone) to form a resonance-stabilized enolate.[14]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

-

Aldol Adduct Formation: A tetrahedral intermediate is formed, which then gets protonated by the solvent (typically ethanol) to yield a β-hydroxy ketone (the aldol adduct).

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to form the more stable, conjugated chalcone. This step is often the driving force for the reaction.[15]

The choice of base is crucial; it must be strong enough to deprotonate the ketone but should not interfere with the reaction through nucleophilic substitution.[14]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of fluorinated chalcones derived from 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone.

General Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

This protocol describes a general procedure that can be adapted for various substituted aromatic aldehydes.

Materials and Reagents:

-

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Distilled water

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter flask

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol.[16]

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 40-50%) or KOH dropwise.[16] The reaction mixture will typically change color.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[6]

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.[17]

-

Precipitation and Filtration: A solid precipitate of the crude chalcone should form. Collect the solid by vacuum filtration using a Büchner funnel, and wash the solid with cold water to remove any inorganic impurities.[11]

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification of the Synthesized Chalcones

Purification of the crude chalcone is essential to obtain a product of high purity for subsequent characterization and biological evaluation.

Protocol: Purification by Recrystallization

Recrystallization is a widely used and effective method for purifying solid organic compounds.[11]

Materials:

-

Crude fluorinated chalcone

-

Suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)[1]

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

Procedure:

-

Solvent Selection: Choose a solvent in which the chalcone is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol is often a good starting point.[11]

-

Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

-

Heating: Gently heat the mixture on a hot plate with swirling until the solid completely dissolves.[11] Add more solvent dropwise if necessary to achieve complete dissolution.

-

Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. As the solution cools, the solubility of the chalcone will decrease, leading to the formation of crystals. For better crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

-

Drying: Dry the purified crystals to a constant weight.

Characterization of the Final Products

The structure and purity of the synthesized fluorinated chalcones must be confirmed using various spectroscopic techniques.

| Technique | Purpose | Expected Observations |

| Melting Point | To determine the purity of the compound. | A sharp and narrow melting point range indicates a pure compound.[6] |

| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic peaks for the α,β-unsaturated carbonyl group (C=O stretch around 1650 cm⁻¹), C=C double bond, C-F bond, and O-H bond.[18] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure. | ¹H NMR will show characteristic signals for the vinylic protons (α and β protons of the enone system) and the aromatic protons. ¹³C NMR will show signals for the carbonyl carbon and the carbons of the aromatic rings.[19] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak will confirm the molecular weight of the synthesized chalcone.[18] |

Visualization of the Workflow and Mechanism

Experimental Workflow

Caption: Experimental workflow for the synthesis and analysis of fluorinated chalcones.

Reaction Mechanism: Claisen-Schmidt Condensation

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Applications in Drug Development

Fluorinated chalcones synthesized from 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone are promising candidates for drug discovery programs. Their diverse biological activities make them attractive for targeting a range of diseases.

-

Anticancer Agents: Many fluorinated chalcones have demonstrated potent cytotoxic activity against various cancer cell lines.[20] The presence of the α,β-unsaturated carbonyl moiety is crucial for their mechanism of action, which often involves Michael addition with nucleophilic residues in proteins.[20]

-

Antimicrobial Agents: The incorporation of fluorine can enhance the antibacterial and antifungal properties of chalcones.[21][22] They can act by disrupting microbial cell membranes or inhibiting essential enzymes.

-

Anti-inflammatory Agents: Chalcones are known to inhibit key inflammatory mediators. Fluorination can further potentiate this activity.[23][24]

-

Other Therapeutic Areas: Research has also explored the potential of fluorinated chalcones as antiviral, antimalarial, and neuroprotective agents.[3][4]

The library of compounds generated using the protocols in this guide can be screened for various biological activities, and the bromine atom on the A-ring can be further functionalized to optimize lead compounds.

Conclusion

This guide has provided a detailed and practical framework for the synthesis of novel fluorinated chalcones using 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone. By following the outlined Claisen-Schmidt condensation protocol, purification methods, and characterization techniques, researchers can efficiently generate a diverse range of compounds for drug discovery and development. The strategic design of the starting material, coupled with the inherent biological potential of the fluorinated chalcone scaffold, offers exciting opportunities for the identification of new therapeutic agents.

References

- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2025). Vertex AI Search.

- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Vertex AI Search.

- Application Notes & Protocols for the Synthesis and Purification of Chalcones - Benchchem. (n.d.). BenchChem.

- Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information.

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC. (n.d.). National Center for Biotechnology Information.

- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - MDPI. (2022). MDPI.

- Claisen condensation - Wikipedia. (n.d.). Wikipedia.

- (PDF) Synthesis, Pharmacological Activity and Uses of Chalcone Compounds: A Review. (2022). ResearchGate.

- (PDF) Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - ResearchGate. (2025). ResearchGate.

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications | Scilit. (2025). Scilit.

- Claisen Schmidt Reaction Virtual Lab - PraxiLabs. (n.d.). PraxiLabs.

- Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. (2019). Chemistry Africa.

- Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. (n.d.). International Journal of Pharmaceutical Research and Development.

- SYNTHESIS OF CHALCONES - Jetir.Org. (n.d.). JETIR.

- Chalcone Derivatives: Promising Starting Points for Drug Design - MDPI. (2017). MDPI.

- Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development. (2024). VNUHCM Journal of Science and Technology Development.

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - MDPI. (2025). MDPI.

- Molecular modelling and optical properties of a novel fluorinated chalcone. (2018). Springer.

- Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC. (2021). National Center for Biotechnology Information.

- Computational and Spectral Discussion of Some Substituted Chalcone Derivatives - Biointerface Research in Applied Chemistry. (2021). Biointerface Research in Applied Chemistry.

- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC. (2023). National Center for Biotechnology Information.

- Claisen Condensation Reaction Mechanism - Chemistry Steps. (2021). Chemistry Steps.

- (PDF) Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. (2025). ResearchGate.

- Development of chalcone synthesis: Optimization of synthetic method - AIP Publishing. (2023). AIP Publishing.

- Claisen Condensation Mechanism - BYJU'S. (n.d.). BYJU'S.

- synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free - SciSpace. (n.d.). SciSpace.

- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC. (n.d.). National Center for Biotechnology Information.

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME FLUORINATED ISOXAZOLINE DERIVATIVES. - Rasayan Journal of Chemistry. (n.d.). Rasayan Journal of Chemistry.

- 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024). Chemistry LibreTexts.

- Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation - Benchchem. (n.d.). BenchChem.

- (PDF) SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY - ResearchGate. (n.d.). ResearchGate.

- Comparative structural analysis and computational modelling studies of fluorine based chalcone derivatives for potential antioxidant activity - Taylor & Francis. (2025). Taylor & Francis Online.

- experimental protocol for chalcone synthesis and characterization - Benchchem. (n.d.). BenchChem.

- Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents - ACG Publications. (2024). ACG Publications.

- 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - ChemicalBook. (n.d.). ChemicalBook.

- Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties - Koya University Eprints. (2024). Koya University Eprints.

- 1-(3-溴-5-氟-2-羟基苯基)乙烷-1-酮- CAS:393-62-4. (n.d.). ChemicalBook.

- 1-(3-Bromo-2-hydroxyphenyl)ethanone | 1836-05-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol - Benchchem. (n.d.). BenchChem.

- 1836-05-1|1-(3-Bromo-2-hydroxyphenyl)ethanone|BLD Pharm. (n.d.). BLD Pharm.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 6. jetir.org [jetir.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. praxilabs.com [praxilabs.com]

- 13. byjus.com [byjus.com]

- 14. Claisen condensation - Wikipedia [en.wikipedia.org]

- 15. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Molecular modelling and optical properties of a novel fluorinated chalcone - Arabian Journal of Chemistry [arabjchem.org]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 21. researchgate.net [researchgate.net]

- 22. acgpubs.org [acgpubs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Validation & Comparative

Advanced HPLC Method Development Guide: 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Executive Summary

This guide provides a technical roadmap for developing a high-performance liquid chromatography (HPLC) method for 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone (hereafter referred to as BFHPE ).

BFHPE is a halogenated phenolic ketone often used as an intermediate in the synthesis of bioactive chromanones and chalcones. Its analysis presents specific chromatographic challenges:

-

Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a hydrogen bond with the carbonyl oxygen, reducing apparent polarity and altering pKa.

-

Halogen Selectivity: The presence of both Bromine (bulky, hydrophobic) and Fluorine (electronegative) requires a stationary phase capable of distinguishing subtle electronic differences, especially from potential de-halogenated impurities.

This guide compares the performance of standard C18 chemistries against Phenyl-Hexyl and Pentafluorophenyl (PFP) phases, demonstrating why phenyl-based phases often provide superior selectivity for this class of compounds.

Part 1: Analyte Profiling & Separation Mechanism

Before selecting a column, we must understand the analyte's behavior in solution.

| Property | Characteristic | Chromatographic Implication |

| Core Structure | 2-Hydroxyacetophenone | Chelation Risk: The ortho-hydroxy ketone moiety can chelate trace metals (Fe, Al) in the HPLC system, causing peak tailing. |

| Substituents | 3-Bromo, 5-Fluoro | Pi-Acid/Base Potential: The electron-withdrawing halogens create an electron-deficient aromatic ring, making it a candidate for pi-pi interactions. |

| Acidity (pKa) | Est. 6.5 – 7.5 | pH Sensitivity: The phenol is weakly acidic. Mobile phase pH must be < 3.0 to suppress ionization and ensure the molecule remains neutral for consistent retention. |

| UV Max | ~254 nm, ~320 nm | Detection: Dual-wavelength monitoring recommended. 254 nm for sensitivity; 320 nm for specificity (avoiding solvent cut-off noise). |

Visualization: Separation Mechanism & Column Selection Logic

Caption: Decision matrix for column selection. Phenyl-Hexyl is prioritized due to specific pi-pi interactions with the brominated aromatic ring.

Part 2: Comparative Analysis of Stationary Phases

In method development for halogenated aromatics, "generic" methods often fail to resolve positional isomers or de-halogenated impurities. Below is a comparison based on experimental principles for BFHPE.

C18 (Octadecyl) – The Generic Standard

-

Mechanism: Purely hydrophobic partitioning.

-

Pros: High stability, predictable elution order.

-

Cons: Often fails to separate BFHPE from its des-fluoro or des-bromo impurities because the hydrophobicity change is minimal.

-

Verdict: Acceptable for assay (purity >99%), but poor for impurity profiling .

Phenyl-Hexyl – The "Halogen" Specialist

-

Mechanism: Mixed-mode.[1] Provides hydrophobic retention plus pi-pi interactions between the phenyl ring on the column and the electron-deficient ring of BFHPE.

-

Pros: The bulky Bromine atom enhances pi-interaction, significantly increasing resolution (Rs) from similar impurities.

-

Verdict: Recommended Primary Choice.

C18-PFP (Pentafluorophenyl) – The Alternative

-

Mechanism: Strong dipole-dipole interactions and shape selectivity.

-

Pros: Excellent if separating BFHPE from structural isomers (e.g., 4-bromo vs 3-bromo).

-

Verdict: Use only if Phenyl-Hexyl fails to resolve specific positional isomers.

Comparative Data Summary (Simulated Optimization Results)

| Parameter | C18 Column (Generic) | Phenyl-Hexyl (Optimized) |

| Retention Time (RT) | 6.2 min | 7.8 min (Increased retention due to Pi-Pi) |

| Tailing Factor (Tf) | 1.4 (Moderate tailing) | 1.1 (Improved symmetry) |

| Resolution (Rs) | 1.8 (vs. nearest impurity) | 3.5 (Superior separation) |

| Pressure | ~180 bar | ~200 bar |

Part 3: Optimized Experimental Protocol

This protocol uses a Phenyl-Hexyl column to maximize selectivity. It incorporates an acidic mobile phase to suppress phenol ionization and prevent peak broadening.

Reagents & Instrumentation[2][3][4][5][6][7]

-

Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

-

Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% H₃PO₄ in Water | pH ~2.2 suppresses phenol ionization ( |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for aromatic ketones. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and reduces backpressure. |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

| Detection | 254 nm (BW 4) | Primary absorbance of the aromatic ring. |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30% | Initial Hold (Focusing) |

| 2.0 | 30% | Isocratic hold to separate polar impurities |

| 12.0 | 90% | Linear ramp to elute BFHPE |

| 15.0 | 90% | Wash column |

| 15.1 | 30% | Return to initial |

| 20.0 | 30% | Re-equilibration (Critical) |

Sample Preparation[2][4][8][9][10][11]

-

Stock Solution: Dissolve 10 mg BFHPE in 10 mL Acetonitrile (1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) .

-

Note: Do not dilute with 100% ACN; this causes "solvent effect" peak distortion. Match the diluent to the starting gradient conditions.

-

Part 4: Method Validation & Troubleshooting

Method Validation Parameters (Acceptance Criteria)

-

Linearity:

over range 10 – 200 µg/mL. -

Precision: RSD < 1.0% for 6 replicate injections.

-

LOD/LOQ: Estimated at 0.1 µg/mL and 0.5 µg/mL respectively (using UV 254nm).

Troubleshooting Guide

Issue: Peak Tailing (Tf > 1.5)

-

Cause: Interaction between the ortho-hydroxy ketone and residual silanols or trace metals on the column frit.

-

Solution 1: Increase buffer concentration (e.g., use 20mM Phosphate buffer pH 2.5 instead of 0.1% acid).

-

Solution 2: "Sacrificial" injection. Inject a high concentration of the analyte once to cover active sites before running the sequence.

Issue: Split Peaks

-

Cause: Sample solvent is too strong (e.g., 100% ACN injection).

-

Solution: Dilute sample in 50:50 Water:ACN.

Workflow Visualization: Method Development Lifecycle

Caption: The linear progression from column screening to final validation, emphasizing the selection of Phenyl-Hexyl phases.

References

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatics: Phenyl-Hexyl vs PFP. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Executive Hazard Profiling

The "Why" Behind the Protocol

Handling 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone requires more than generic "lab safety" compliance.[1][2] As a halogenated phenolic ketone, this compound presents a triad of chemical behaviors that dictate our PPE strategy:

-

Phenolic Acidity (Corrosivity Potential): The hydroxyl group at the ortho position (2-position) is activated by the electron-withdrawing halogen substituents (Bromine and Fluorine). This increases the acidity of the phenol, making it more aggressive toward mucous membranes than unsubstituted acetophenones.

-

Lipophilicity (Bioavailability): The halogen atoms enhance lipid solubility, increasing the potential for dermal absorption.

-

Physical State (Dust Hazard): As a solid, the primary vector for exposure is airborne dust during weighing, which can settle on skin or be inhaled.

GHS Core Classification:

-

H302: Harmful if swallowed.[3]

-

(Inferred H335): May cause respiratory irritation (standard for halogenated acetophenones).[3][6]

The PPE Shield: Layered Defense Matrix

We utilize a "Barrier-Breakthrough" logic. Standard nitrile gloves are insufficient for prolonged direct contact with halogenated aromatics due to permeation risks.

PPE Specification Table

| Protection Zone | Primary Defense (Standard Ops) | Secondary Defense (High Risk/Spill) | Technical Rationale |

| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield + Goggles | Safety glasses are prohibited . Phenolic compounds can cause severe, irreversible corneal damage. A seal is required to prevent dust entry.[4] |

| Dermal (Hand) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Silver Shield / Laminate (under Nitrile) | Halogenated rings can permeate nitrile. Double gloving provides a "time-buffer" to detect breaches. |

| Respiratory | Fume Hood (Face velocity: 100 fpm) | N95 or P100 Particulate Respirator | Primary control is engineering (Hood). Respirators are only for weighing outside a hood (discouraged). |

| Body | Lab Coat (High-neck, snap closure) | Chemical Apron (Tychem® or similar) | Cotton blends are acceptable for solid handling; use flame-resistant (Nomex) if handling with flammable solvents. |

Visualizing the PPE Decision Logic

Figure 1: PPE Selection Logic based on physical state and operational risk intensity.

Operational Workflow: Step-by-Step

This protocol is designed to isolate the user from the chemical before PPE is even challenged.

Phase 1: Weighing & Transfer (Critical Dust Control)

-

The Hazard: Static electricity can cause the light powder to "jump" or disperse, creating an inhalation hazard.

-

Protocol:

-

De-static: Use an ionizing fan or anti-static gun on the weighing boat and spatula before touching the compound.

-

Containment: Perform weighing inside a balance enclosure or a fume hood with the sash lowered to the working height.

-

Technique: Do not dump. Use a gentle tapping motion to transfer solid.

-

Clean-up: Immediately wipe the balance area with a damp Kimwipe (solvent-dampened) to capture invisible dust. Dispose of the wipe as hazardous solid waste.

-

Phase 2: Solubilization & Reaction

-

The Hazard: Dissolving halogenated phenols can be slightly exothermic. Splash risk increases.

-

Protocol:

-

Solvent Choice: When dissolving in organic solvents (e.g., DCM, THF), add the solvent slowly to the solid, not the solid to the solvent, to prevent "puffing" of the powder.

-

Vessel: Use round-bottom flasks with standard taper joints. Avoid beakers which allow vapor escape.

-

Temperature: If heating is required, use a reflux condenser. Never heat an open vessel of this compound.[3]

-

Phase 3: Waste Management[10]

-

Classification: Halogenated Organic Waste .

-

Segregation: Do NOT mix with general non-halogenated organic solvents if your facility separates them (cost control).

-

Labeling: Clearly tag as "Contains Halogenated Phenols" to alert disposal crews to the corrosive/irritant nature.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term tissue damage.

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Flush with water for 15 mins , then wash with soap.[6][7][8] | Phenols can numb the skin (anesthetic effect), delaying pain. Immediate flushing dilutes the chemical before deep tissue penetration occurs. |

| Eye Contact | Irrigate for 15 mins (hold eyelids open). | The acidity of the phenol group can cause rapid corneal clouding. Time is vision. |

| Inhalation | Move to fresh air.[1][3][4][5][6][7][8][9][10] Support respiration if needed. | Halogenated acetophenones are potent lachrymators and respiratory irritants. |

| Spill (Solid) | Do not sweep dry. Cover with wet paper towels, then scoop. | Dry sweeping aerosolizes the dust. Wetting the spill creates a sludge that is safe to wipe up. |

Emergency Workflow Diagram

Figure 2: Immediate response triage for chemical exposure.

References

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

PubChem. (n.d.). Compound Summary: 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link](Note: Search via structure or CAS 1836-05-1 for specific entry).

-

Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]

Sources

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. scribd.com [scribd.com]

- 3. fishersci.ca [fishersci.ca]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. ehss.syr.edu [ehss.syr.edu]

- 10. spectrumchemical.com [spectrumchemical.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products